(2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with 4-methoxybenzaldehyde, followed by the reaction with phenylhydrazinecarbothioamide under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include the disruption of cellular processes such as DNA replication or protein synthesis, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE include other pyrazole derivatives and hydrazinecarbothioamide compounds. These similar compounds often share structural features but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. For example, compounds like 3,5-dimethyl-4-nitro-1H-pyrazole and phenylhydrazinecarbothioamide are structurally related but have distinct properties and applications .
Properties
Molecular Formula |
C21H22N6O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H22N6O3S/c1-14-20(27(28)29)15(2)26(25-14)13-17-11-16(9-10-19(17)30-3)12-22-24-21(31)23-18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H2,23,24,31)/b22-12+ |
InChI Key |
XOOMBJRRBDCCSN-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=S)NC3=CC=CC=C3)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=S)NC3=CC=CC=C3)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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